molecular formula C11H11N3O2 B096125 2,4-Dimethoxy-6-phenyl-1,3,5-triazine CAS No. 18213-73-5

2,4-Dimethoxy-6-phenyl-1,3,5-triazine

Cat. No. B096125
CAS RN: 18213-73-5
M. Wt: 217.22 g/mol
InChI Key: MBOHQAALDUADLU-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-phenyl-1,3,5-triazine is an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products .


Synthesis Analysis

The synthesis of 1,3,5-triazines involves several specific synthetic protocols. These include the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester, and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .


Molecular Structure Analysis

The molecular formula of 2,4-Dimethoxy-6-phenyl-1,3,5-triazine is C11H11N3O2, and its molecular weight is 217.22 .


Chemical Reactions Analysis

DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride) is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . Its precursor, 2-chloro-4,6,-dimethoxy-1,3,5-triazine (CDMT), has also been used for amide coupling .


Physical And Chemical Properties Analysis

The predicted boiling point of 2,4-Dimethoxy-6-phenyl-1,3,5-triazine is 380.3±25.0 °C, and its predicted density is 1.190±0.06 g/cm3 .

Scientific Research Applications

  • Crystal Structure Analysis : Fridman, Kapon, and Kaftory (2003) studied the crystal structures of derivatives of 2,4-dimethoxy-1,3,5-triazine, revealing different molecular conformations and interactions, such as a butterfly conformation and O-H.N hydrogen bonds, in various derivatives (Fridman, Kapon, & Kaftory, 2003).

  • Methyl Rearrangement Study : Taycher, Shteiman, Botoshansky, and Kaftory (2000) examined the methyl rearrangement in the solid state of 2,4-dimethoxy-6-(4-nitroanilino)-1,3,5-triazine, leading to insights into molecular conformation and bond angles (Taycher, Shteiman, Botoshansky, & Kaftory, 2000).

  • Synthesis of 2-Oxazolines : Bandgar and Pandit (2003) demonstrated the use of 2,4-dimethoxy-1,3,5-triazine in the direct synthesis of 2-oxazolines from carboxylic acids under mild conditions, highlighting its utility in organic synthesis (Bandgar & Pandit, 2003).

  • Photophysical Study of Oligoazomethine : Machado, Neto, Atvars, and Akcelrud (2009) synthesized a conjugated–non-conjugated oligoazomethine using 2,4-dimethoxy-1,3,5-triazine, exploring its fluorescence and excitation spectra in different states, contributing to materials science (Machado, Neto, Atvars, & Akcelrud, 2009).

  • Antibacterial and Anti-HIV Studies : Patel, Chikhalia, Pannecouque, and Clercq (2007) synthesized 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives and tested their antibacterial and anti-HIV activities, indicating potential pharmaceutical applications (Patel, Chikhalia, Pannecouque, & Clercq, 2007).

  • Pd-mediated Alkynylation : Menicagli, Samaritani, and Gori (1999) explored the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with alk-1-ynes, demonstrating its use in the synthesis of 2-(alk-1′-ynyl)-4,6-dimethoxy-1,3,5-triazines, which is significant in organic chemistry (Menicagli, Samaritani, & Gori, 1999).

  • Antivirus Activity Study : Wang, Liu, Shao, and Huang (2003) synthesized 1,3,5-triazine derivatives and tested their activity against tobacco mosaic virus, showing the potential for antiviral applications (Wang, Liu, Shao, & Huang, 2003).

  • Electroreduction Study : Mellado, Montoya, and Galvín (2004) conducted polarographic and voltammetric studies on the electroreduction of 2,6-dimethoxy-4-chloro-1,3,5-triazine, contributing to electrochemical research (Mellado, Montoya, & Galvín, 2004).

Future Directions

The future directions in the field of 1,3,5-triazines involve the development of new synthetic protocols and the exploration of their applications in different fields. For example, a general synthesis of 1,2,3,5-tetrazines has been disclosed, providing the foundation for future use .

properties

IUPAC Name

2,4-dimethoxy-6-phenyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-15-10-12-9(13-11(14-10)16-2)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOHQAALDUADLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274865
Record name 2,4-dimethoxy-6-phenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxy-6-phenyl-1,3,5-triazine

CAS RN

18213-73-5
Record name 2,4-dimethoxy-6-phenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of phenylmagnesium bromide (1M in THF, 3.9 mL, 3.9 mmol) is added to a solution of 2-chloro-4,6-dimethoxy-1,3,5-triazine (300 mg, 1.70 mmol) and Fe(acac)3 (30 mg, 0.085 mmol) in THF (10 mL) at −30° C. After stirring for 30 min at that temperature, the reaction is quenched with brine, the aqueous layer is extracted with Et2O, the combined organic phases are dried over Na2SO4 and evaporated, and the residue is purified by flash chromatography (hexane/ethyl acetate, 10:1). After eluting a first fraction containing biphenyl (103 mg), one obtains 2-phenyl-4,6-dimethoxy-1,3,5-triazine as a colorless solid (231 mg, 63%). 1H NMR (300 MHz, CD2Cl2) δ 8.47 (d, 2H), 7.47–7.56 (m, 3H), 4.08 (s, 3H). 13C NMR (75 MHz, CD2Cl2) δ 175.0, 173.3, 135.6, 133.0, 129.2, 128.8, 55.4.
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
Fe(acac)3
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Kondo, M Kadowaki, M Mase, T Kakuno… - … Science, Part A: Pure …, 1993 - Taylor & Francis
A new monomer containing two replaceable groups, 2,4-dichloro-6-(p-vinylphenyl)-1,3,5-triazine (DCVT) was prepared by the reaction of p-vinylphenylmagnesium chloride with …
Number of citations: 3 www.tandfonline.com
XJ Li, JL Zhang, Y Geng, Z Jin - The Journal of Organic Chemistry, 2013 - ACS Publications
Nickel-catalyzed Suzuki–Miyaura coupling of heteroaryl ethers with arylboronic acids was described. Selective activation of the phenol C–O bonds was achieved by converting them …
Number of citations: 66 pubs.acs.org

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